Target Selectivity Profile: Sucunamostat Hydrochloride vs. Broad-Spectrum Serine Protease Inhibitors
Sucunamostat hydrochloride demonstrates a selectivity window exceeding 2000-fold for enteropeptidase inhibition relative to off-target serine proteases. At a concentration of 10 µM, it exhibited less than 50% inhibitory activity against chymotrypsin, DPP-4, factor XIIa, factor Xa, and thrombin . For the targets where measurable inhibition was observed, IC50 values were substantially higher than for enteropeptidase: plasma kallikrein (IC50 = 16 nM), trypsin (IC50 = 3.3 nM), and plasmin (IC50 = 460 nM) . In contrast, the broad-spectrum serine protease inhibitor camostat exhibits normalized IC50 ratios of 20 for HAT, 96 for matriptase, 14 for prostasin, and 5.2 for β-tryptase, indicating potent off-target inhibition across multiple proteases [1]. Nafamostat shows even stronger off-target activity, with normalized IC50 ratios of 0.21 for matriptase and 0.44 for β-tryptase, corresponding to near-stoichiometric inhibition [1].
| Evidence Dimension | Serine protease selectivity profile |
|---|---|
| Target Compound Data | Enteropeptidase IC50 = 5.4 nM (human); <50% inhibition at 10 µM for chymotrypsin, DPP-4, factor XIIa, factor Xa, thrombin; IC50 for plasma kallikrein = 16 nM, trypsin = 3.3 nM, plasmin = 460 nM |
| Comparator Or Baseline | Camostat: normalized IC50 (ratio) = 20 (HAT), 96 (matriptase), 14 (prostasin), 5.2 (β-tryptase). Nafamostat: normalized IC50 = 191 (HAT), 0.21 (matriptase), 11 (prostasin), 0.44 (β-tryptase) |
| Quantified Difference | Sucunamostat: >1850-fold selectivity window (10,000 nM / 5.4 nM) for major off-targets; Camostat and nafamostat show single-digit to two-digit IC50 ratios for off-target proteases, with nafamostat exhibiting sub-stoichiometric matriptase inhibition |
| Conditions | In vitro enzymatic assays using recombinant human enteropeptidase and purified serine proteases |
Why This Matters
For investigators studying enteropeptidase-dependent pathways, the high selectivity of sucunamostat hydrochloride minimizes confounding off-target effects that would be unavoidable with broad-spectrum inhibitors like camostat or nafamostat.
- [1] Nimishakavi S, Raymond WW, Gruenert DC, et al. Divergent Inhibitor Susceptibility among Airway Lumen-Accessible Tryptic Proteases. PLoS ONE. 2015;10(10):e0141169. Table 2. View Source
